hDPP-IV Inhibitory Potency: Val-Leu vs. 17 BCAA-Containing Dipeptides (IC50 Comparison)
Val-Leu (Valylleucine) demonstrates potent inhibition of human dipeptidyl peptidase-IV (hDPP-IV) with an IC50 of 0.074±0.010 mM, ranking 7th among 337 dipeptides tested for hDPP-IV inhibitory activity [1]. This potency places Val-Leu among the top 5% of all dipeptides evaluated for this therapeutic target. In comparison, structurally related dipeptides in the same study exhibited variable inhibitory activities: Leu-Ala showed IC50 0.090±0.007 mM, Phe-Ala IC50 0.091±0.002 mM, and Leu-Trp IC50 0.098±0.001 mM [1]. The quantitative difference between Val-Leu and the next-closest structurally similar dipeptide (Leu-Ala) is approximately 0.016 mM, representing a meaningful advantage in inhibitory potency for applications requiring hDPP-IV modulation.
| Evidence Dimension | hDPP-IV inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.074±0.010 mM |
| Comparator Or Baseline | Leu-Ala: 0.090±0.007 mM; Phe-Ala: 0.091±0.002 mM; Leu-Trp: 0.098±0.001 mM |
| Quantified Difference | Val-Leu is 17.8% more potent than Leu-Ala (0.074 vs 0.090 mM) |
| Conditions | In vitro enzyme inhibition assay using human recombinant DPP-IV; IC50 calculated by nonlinear regression analysis (GraphPad Prism) |
Why This Matters
For research programs targeting incretin hormone regulation or type 2 diabetes intervention, Val-Leu provides superior hDPP-IV inhibitory potency among BCAA dipeptides, enabling lower effective concentrations in cell-based or in vivo models.
- [1] Yamamoto S, et al. Dipeptidyl peptidase IV inhibitory dipeptides contained in hydrolysates of green tea grounds. Food Science and Technology Research. 2021;27(2):329-334. Table 1. DOI: 10.3136/fstr.27.329 View Source
